N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-6-10-20(17(16)2)26-24(30)23(29)25-15-22(27(3)4)19-11-12-21-18(14-19)9-7-13-28(21)5/h6,8,10-12,14,22H,7,9,13,15H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBTZKLNEXIBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the dimethylamino group. The final step involves the coupling of the dimethylphenyl group with the ethanediamide backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,2-ethanediamine
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
Uniqueness
Compared to similar compounds, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide stands out due to its unique structural features and diverse applications. Its combination of functional groups and ring structures provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. The compound possesses a tetrahydroquinoline moiety along with dimethylamino and dimethylphenyl groups, which contribute to its biological activity.
Molecular Structure
The molecular formula of this compound is C₂₃H₃₃N₅O, indicating a high degree of complexity. The structural components include:
- Tetrahydroquinoline moiety : A bicyclic structure that is integral to its biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Dimethylphenyl group : Influences binding affinity and stability within biological systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydroquinoline Ring : Achieved through hydrogenation of quinoline derivatives under controlled conditions.
- Introduction of Dimethylamino Group : Alkylation of the tetrahydroquinoline derivative with dimethylamine.
- Attachment of Dimethylphenyl Group : Nucleophilic substitution reactions to introduce the phenyl group.
These synthetic routes are crucial for achieving high yields and purity.
The biological activity of this compound has been studied primarily in pharmacological contexts. Research indicates that it may interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Protein-Protein Interactions : The compound may modulate these interactions, influencing cellular signaling pathways.
- Enzyme Activity Modulation : It may act as a competitive inhibitor or an allosteric modulator.
Molecular docking studies suggest favorable binding affinities for specific targets, indicating its potential as a candidate for drug development.
Pharmacological Applications
This compound has shown promise in several areas:
- Neurotransmitter Modulation : It may influence dopamine and norepinephrine systems.
- Potential Stimulant Properties : As a synthetic cathinone derivative, it exhibits stimulant-like effects.
Case Studies and Research Findings
Research has highlighted several case studies that demonstrate the compound's biological activity:
- In Vitro Studies : Experiments have shown that the compound can significantly affect cell viability and proliferation in various cancer cell lines.
- Animal Models : In vivo studies indicate potential neuroprotective effects and improvements in cognitive functions in animal models of neurodegeneration.
Data Table on Biological Activity
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant inhibition of cancer cell proliferation | |
| In Vivo | Neuroprotective effects observed in animal models | |
| Molecular Docking | High binding affinity for specific receptors |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. For example:
Intermediate Preparation : Synthesize the tetrahydroquinoline core via cyclization of substituted anilines, followed by methylation.
Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the tetrahydroquinoline-derived amine with the ethanediamide moiety.
Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization for purity (>95%), validated by HPLC .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent systems (e.g., DMF for polar intermediates) to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., dimethylamino groups, tetrahydroquinoline ring).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Data Interpretation : Compare spectral data to structurally related acetamides (e.g., pesticide analogs in ).
Q. What experimental approaches are used to determine solubility and stability under laboratory conditions?
- Methodological Answer :
- Solubility Screening : Test in solvents (e.g., DMSO, ethanol, water) via shake-flask method, quantified by UV-Vis spectroscopy.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC to detect decomposition products .
- Documentation : Report solubility in µg/mL and stability under storage conditions (e.g., -20°C in inert atmosphere).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Risk Assessment : Review SDS for analogs (e.g., tetrahydroquinoline derivatives) to infer toxicity.
- Lab Practices : Use fume hoods for synthesis, wear nitrile gloves, and store in sealed containers under nitrogen .
- Emergency Procedures : Train personnel in spill management (e.g., neutralization with activated carbon).
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer :
- Factors : Vary temperature (50–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a central composite design to model yield (%) and purity (%) as responses .
- Software Tools : Implement JMP or Minitab for ANOVA to identify significant factors (e.g., catalyst > temperature).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) using statistical frameworks from political science comparative methods .
- Reproducibility Tests : Replicate studies under standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Advanced Analytics : Apply machine learning to identify confounding variables (e.g., solvent residues affecting IC50 values) .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aquatic environments (e.g., pH-dependent degradation).
- QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., half-life in soil) based on substituent patterns .
- Ecotoxicity : Predict LC50 for aquatic organisms via ECOSAR .
Q. How can interdisciplinary approaches enhance its application in materials science?
- Methodological Answer :
- Hybrid Materials : Combine with polymers (e.g., PEGylation) to improve thermal stability, characterized by DSC/TGA.
- Process Engineering : Scale synthesis using membrane reactors (e.g., ceramic membranes for continuous flow) .
- Collaboration : Partner with chemical engineers to optimize powder morphology via spray drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
